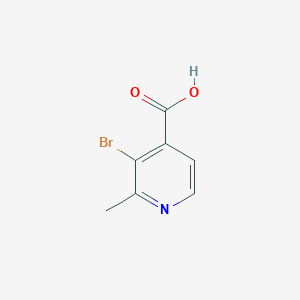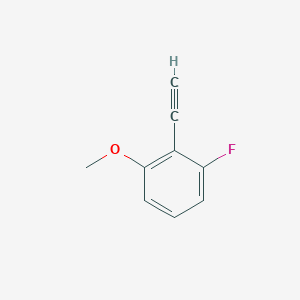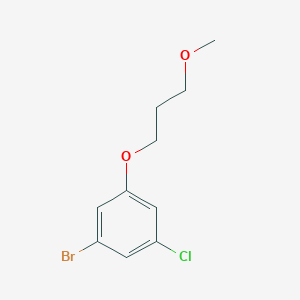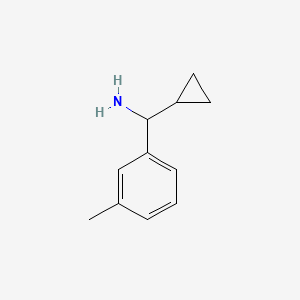
Cyclopropyl(3-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15N It is characterized by a cyclopropyl group attached to a 3-methylphenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(3-methylphenyl)methanamine typically involves the reduction of cyclopropanecarbonitrile. One method includes adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the gradual addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature range of 20-45°C for 10-18 hours. After completion, the reaction mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
For industrial production, the synthesis method described above can be scaled up. The use of nickel dichloride and sodium borohydride provides a cost-effective and efficient route for large-scale production. The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl(3-methylphenyl)ketone.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Cyclopropyl(3-methylphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclopropyl(3-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethylamine: Similar structure but lacks the 3-methylphenyl group.
3-Methylphenylmethanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenylmethanamine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
Cyclopropyl(3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and 3-methylphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The steric and electronic effects of the cyclopropyl group, combined with the aromatic nature of the 3-methylphenyl ring, contribute to its reactivity and potential biological activities .
Propriétés
Numéro CAS |
535925-72-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
cyclopropyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11H,5-6,12H2,1H3 |
Clé InChI |
JCHKGNDBHAFTHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
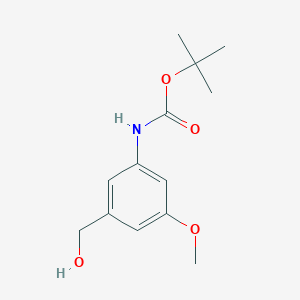
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
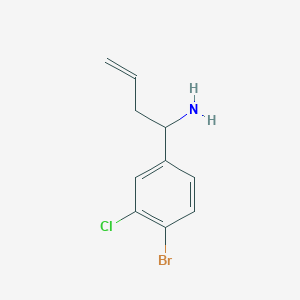

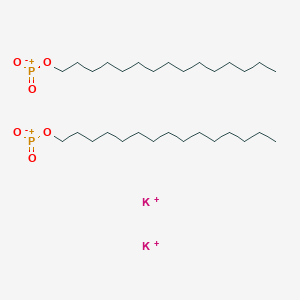
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)
